molecular formula C10H23NO2Si2 B11868282 Trimethylsilyl prop-2-en-1-yl(trimethylsilyl)carbamate CAS No. 51041-98-6

Trimethylsilyl prop-2-en-1-yl(trimethylsilyl)carbamate

Cat. No.: B11868282
CAS No.: 51041-98-6
M. Wt: 245.47 g/mol
InChI Key: WUXKLSDIJVFUIO-UHFFFAOYSA-N
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Description

Trimethylsilyl prop-2-en-1-yl(trimethylsilyl)carbamate is an organosilicon compound characterized by the presence of trimethylsilyl groups. These groups are known for their chemical inertness and large molecular volume, making them useful in various applications . The compound is not commonly found in nature and is typically synthesized for specific research and industrial purposes.

Chemical Reactions Analysis

Types of Reactions

Trimethylsilyl prop-2-en-1-yl(trimethylsilyl)carbamate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.

    Substitution: The trimethylsilyl groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding alcohols or ketones, while substitution reactions can introduce various functional groups.

Scientific Research Applications

Trimethylsilyl prop-2-en-1-yl(trimethylsilyl)carbamate has several scientific research applications:

Mechanism of Action

The mechanism by which trimethylsilyl prop-2-en-1-yl(trimethylsilyl)carbamate exerts its effects involves the interaction of its trimethylsilyl groups with various molecular targets. These interactions can influence the reactivity and stability of the compound, making it useful as a reagent in chemical synthesis. The exact molecular pathways involved depend on the specific application and conditions used .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Trimethylsilyl prop-2-en-1-yl(trimethylsilyl)carbamate is unique due to its specific combination of trimethylsilyl groups and carbamate functionality. This combination provides distinct reactivity and stability characteristics, making it valuable for specialized applications in research and industry.

Properties

CAS No.

51041-98-6

Molecular Formula

C10H23NO2Si2

Molecular Weight

245.47 g/mol

IUPAC Name

trimethylsilyl N-prop-2-enyl-N-trimethylsilylcarbamate

InChI

InChI=1S/C10H23NO2Si2/c1-8-9-11(14(2,3)4)10(12)13-15(5,6)7/h8H,1,9H2,2-7H3

InChI Key

WUXKLSDIJVFUIO-UHFFFAOYSA-N

Canonical SMILES

C[Si](C)(C)N(CC=C)C(=O)O[Si](C)(C)C

Origin of Product

United States

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